1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one is a compound belonging to the class of pyrazolopyridazinones. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-d]pyridazinone core with a methoxyphenyl and a methyl group attached, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate hydrazine derivatives with ketones or esters. One common method includes the reaction of hydrazine with 1,4-dicarbonyl compounds under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazolo[3,4-d]pyridazinone core are replaced by other groups.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes, modulate receptor activities, or interfere with cellular signaling pathways. For example, it has been shown to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease . The compound’s structure allows it to bind effectively to its targets, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one can be compared with other pyrazolopyridazinone derivatives, such as:
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: Known for its cyclooxygenase-2 inhibitory activity.
4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Exhibits anti-inflammatory properties.
N-Substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds have shown significant acetylcholinesterase inhibitory activity.
The uniqueness of 1-(2-methoxyphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-9-7-14-17(12(9)13(18)16-15-8)10-5-3-4-6-11(10)19-2/h3-7H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYMPSSQQUOTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=NN2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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